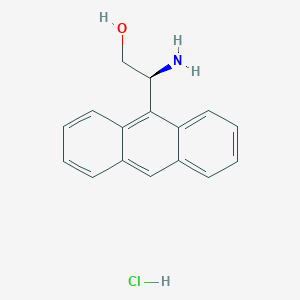

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthracene-based compounds are suitable for constructing efficient blue-emitting materials . They are often used in the creation of highly efficient non-doped deep-blue fluorescent OLEDs .

Synthesis Analysis

Anthracene-based compounds can be synthesized using Suzuki coupling reactions . The chemical structures of the side groups have a significant influence on the thermal, photophysical, and electroluminescence properties .Molecular Structure Analysis

Anthracene-based compounds contain multiple bonds, aromatic bonds, and six-membered rings . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Chemical Reactions Analysis

The chemical reactions of anthracene-based compounds are influenced by the chemical structures of the side groups . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Physical And Chemical Properties Analysis

Anthracene-based compounds have a molecular weight of 222.28 . They have multiple bonds, aromatic bonds, and six-membered rings .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are known for their use in constructing efficient blue-emitting materials for OLEDs. The specific structure of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride could potentially be utilized in the development of new OLED materials with improved performance and stability .

Fluorescence Probes

Due to their fluorescent properties, anthracene moieties can serve as probes in various biological and chemical sensing applications. The compound’s ability to emit light upon excitation makes it valuable for imaging and diagnostic purposes .

Electrochromic Materials

Anthracene-based compounds have applications in electrochromic devices, which change color in response to electric voltage. Such materials are useful for smart windows, displays, and low-energy consumption screens .

Dye-Sensitized Solar Cells

Functionalized anthracenes have been utilized in dye-sensitized solar cells (DSSCs) due to their ability to absorb light and convert it into electrical energy. The compound may contribute to the development of more efficient DSSCs .

Supercapacitors

Although not traditionally used due to their high energy gap, functionalized anthracenes, including possibly (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride , could be explored as components in supercapacitor devices for energy storage .

Aggregation-Induced Emission (AIE)

Anthracene derivatives can exhibit AIE properties, which are valuable for biological applications such as bioimaging and therapeutics. The compound’s structure may allow it to be used in AIE-related research .

Mecanismo De Acción

The mechanism of action of anthracene-based compounds is related to their structure. The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .

Propiedades

IUPAC Name |

(2S)-2-amino-2-anthracen-9-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-XFULWGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)

![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)

![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)

![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)